molecular formula C9H9NO B060612 3-(2-Hydroxyethyl)benzonitrile CAS No. 193290-27-6

3-(2-Hydroxyethyl)benzonitrile

Cat. No.: B060612
CAS No.: 193290-27-6
M. Wt: 147.17 g/mol
InChI Key: SDFBOAJVHGKEAO-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C₉H₉NO It consists of a benzene ring substituted with a nitrile group (–CN) at the third position and a hydroxyethyl group (–CH₂CH₂OH) at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Hydroxyethyl)benzonitrile involves the reaction of 3-bromobenzonitrile with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitrile group can be reduced to form an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: 3-(2-Carboxyethyl)benzonitrile.

    Reduction: 3-(2-Hydroxyethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Hydroxyethyl)benzonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of polymers and advanced materials.

    Pharmaceuticals: It may be explored for its potential biological activity and as a building block for drug development.

    Chemical Research: It is used in studies involving reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)benzonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyethyl group is converted to a carboxylic acid group through the transfer of electrons and the formation of intermediate species. In reduction reactions, the nitrile group is converted to an amine group through the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3-(2-Hydroxyethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(2-Hydroxyethyl)benzylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

3-(2-Hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group on the benzene ring

Properties

IUPAC Name

3-(2-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFBOAJVHGKEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565555
Record name 3-(2-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193290-27-6
Record name 3-(2-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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